![molecular formula C7H7N3O B1610358 6-Methoxyimidazo[1,2-b]pyridazine CAS No. 17240-33-4](/img/structure/B1610358.png)

6-Methoxyimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

6-Methoxyimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H7N3O . It is an off-white solid with a molecular weight of 149.15 . It is also known by its IUPAC name, 6-methoxyimidazo[1,2-b]pyridazine .

Synthesis Analysis

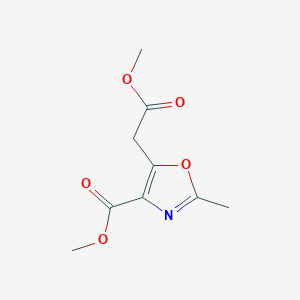

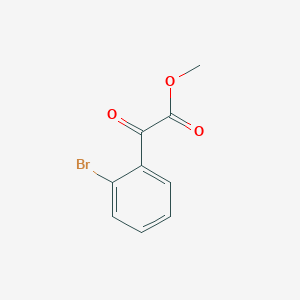

The synthesis of 6-Methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog has been reported . The synthesis involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 6-Methoxyimidazo[1,2-b]pyridazine is characterized by its unique physicochemical properties. It has a weak basicity, a high dipole moment that subtends π-π stacking interactions . The InChI code for this compound is 1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 .Physical And Chemical Properties Analysis

6-Methoxyimidazo[1,2-b]pyridazine is an off-white solid . It has a molecular weight of 149.15 and is stored at temperatures between 0-5°C .Applications De Recherche Scientifique

Pharmacological Activities

6-Methoxyimidazo[1,2-b]pyridazine: derivatives exhibit a wide range of pharmacological activities. They have been reported to possess antibacterial, muscle relaxant, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, antiviral, nephrotropic, anti-inflammatory, anticancer, anti-aggregative, and anti-epileptic properties . These derivatives serve as a scaffold for drug discovery and development, encouraging further studies on their synthesis for future medicinal applications.

Enzyme Inhibition

The compound has been identified as an inhibitor for several enzymes, which is crucial for developing targeted therapies. It inhibits enzymes such as BCL-ABL kinase, VEGF Receptor 2 kinase, tumor necrosis factor alpha, Bruton’s tyrosine kinase, and others . This makes it a valuable agent in the treatment of diseases like cancer and Alzheimer’s.

Organic Synthesis

6-Methoxyimidazo[1,2-b]pyridazine: is used as a brominating reagent in organic syntheses. Its high reactivity and selectivity make it suitable for various organic transformations, including arene C-H functionalization and photoinduced oxidative activation .

Material Chemistry Applications

This compound class serves as an n-type unit in red phosphorescent organic light-emitting devices. Its electronic properties are leveraged in the development of materials for advanced technological applications .

Radioligand Development

Due to its structural versatility, 6-Methoxyimidazo[1,2-b]pyridazine is used in the development of radioligands for the tropomyosin receptor kinase family. This application is significant in both diagnostic imaging and therapeutic interventions .

Antiparasitic and Antiproliferative Agents

Research has shown that derivatives of 6-Methoxyimidazo[1,2-b]pyridazine act as antiparasitic and antiproliferative agents. These properties are essential for the development of new treatments for parasitic infections and diseases characterized by uncontrolled cell growth .

Ligand in Chemical Reactions

The compound is currently serving as a ligand in many known chemical reactions. Its ability to easily undergo substitution/functionalization makes it a versatile building block in the synthesis of complex molecules .

Drug Discovery and Development

Finally, 6-Methoxyimidazo[1,2-b]pyridazine derivatives are being explored as scaffolds for drug discovery. Their privileged structure allows for a variety of substitutions, making them a focal point for the development of new pharmaceuticals .

Orientations Futures

The pyridazine ring, which is a part of the 6-Methoxyimidazo[1,2-b]pyridazine structure, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, it is expected that more studies on the synthesis of pyridazine derivatives, including 6-Methoxyimidazo[1,2-b]pyridazine, will be conducted in the future, which will play a vital role in drug discovery .

Mécanisme D'action

Target of Action

The primary target of 6-Methoxyimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

6-Methoxyimidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . By inhibiting IL-17A, it can reduce the pro-inflammatory responses that IL-17A induces, thereby potentially reducing inflammation and tissue damage .

Biochemical Pathways

The inhibition of IL-17A by 6-Methoxyimidazo[1,2-b]pyridazine affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it can disrupt this axis, potentially leading to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Result of Action

The inhibition of IL-17A by 6-Methoxyimidazo[1,2-b]pyridazine can lead to a reduction in inflammation and tissue damage, potentially improving symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Propriétés

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDLUTXPYDMVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443930 | |

| Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyimidazo[1,2-b]pyridazine | |

CAS RN |

17240-33-4 | |

| Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1610276.png)

![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)

![4-[Hydroxy(4-methylphenyl)methyl]benzonitrile](/img/structure/B1610293.png)

![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B1610295.png)